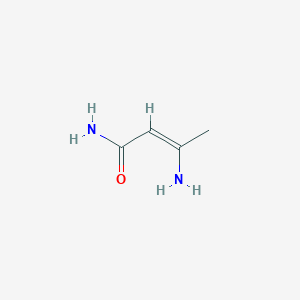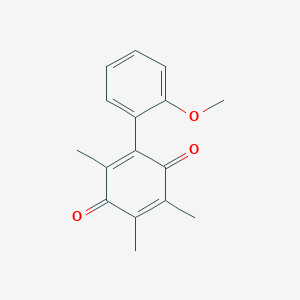
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone, also known as TMBQ, is a synthetic compound with a wide range of applications in scientific research. TMBQ is a member of the benzoquinone family, which are compounds that contain two carbonyl groups (C=O) on adjacent carbon atoms in a six-membered ring. TMBQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.
作用機序
The mechanism of action of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is related to its ability to undergo redox reactions, which involve the transfer of electrons between molecules. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can accept or donate electrons, depending on the conditions, and can participate in both one-electron and two-electron transfer reactions. This redox activity makes 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone useful as a probe for studying electron transfer pathways in biological systems.
生化学的および生理学的効果
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress and inflammation. However, the precise mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One advantage of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is its stability and solubility in organic solvents, which makes it easy to handle and use in laboratory experiments. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is also relatively inexpensive compared to other redox-active compounds. However, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has some limitations, such as its potential toxicity and the need for careful handling and storage due to its sensitivity to air and light.
将来の方向性
There are several future directions for research involving 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone. One area of interest is the development of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone-based probes for imaging and sensing applications, such as detecting reactive oxygen species in cells. Another direction is the investigation of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone in the development of new materials with redox-active properties, such as batteries and electronic devices.
合成法
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can be synthesized through a multi-step process starting from 2-methoxyphenol and 2,3,6-trimethylhydroquinone. The first step involves the oxidation of 2-methoxyphenol with sodium periodate to form 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with 2,3,6-trimethylhydroquinone in the presence of a catalyst to yield 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone.
科学的研究の応用
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been used in a variety of scientific research applications, including as a redox-active compound in electrochemical studies, as a photosensitizer in photodynamic therapy, and as a probe for measuring electron transfer rates in biological systems. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
製品名 |
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-7-5-6-8-13(12)19-4/h5-8H,1-4H3 |
InChIキー |
SCRSLBJCHQFEMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



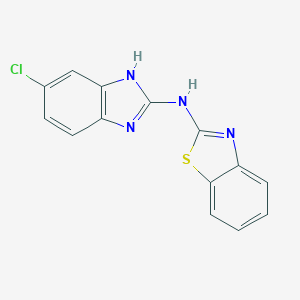


![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

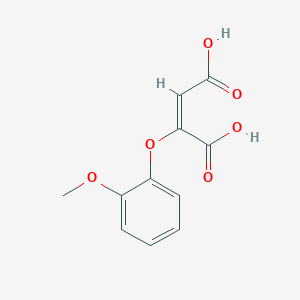
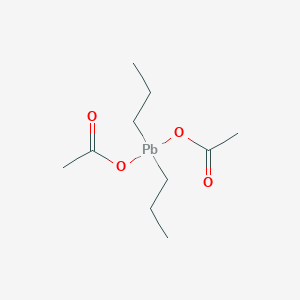
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

